molecular formula C8H12O3 B047066 5-Acetyl-4,4-dimethyloxolan-2-one CAS No. 115118-28-0

5-Acetyl-4,4-dimethyloxolan-2-one

Cat. No.: B047066
CAS No.: 115118-28-0
M. Wt: 156.18 g/mol
InChI Key: FKWJFPVPTVOBBP-UHFFFAOYSA-N
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Description

5-Acetyl-4,4-dimethyloxolan-2-one is a chemical compound of significant interest in scientific research, particularly within the field of flavor and fragrance chemistry. Compounds with similar structural features, such as various furanones and lactones, are extensively studied for their role as key volatile aroma compounds. They are known to contribute to the sensory profiles of various natural products and foods, often imparting characteristic caramelic, fruity, or woody notes . The oxolanone (a synonym for furanone) structure is a common motif in flavorants, and subtle changes in substitution, like the acetyl and dimethyl groups in this molecule, can significantly alter its olfactory and chemical properties . As a reagent, this compound serves as a valuable building block or reference standard in organic synthesis and analytical chemistry. Researchers utilize it in metabolomics studies, which apply advanced techniques like gas chromatography–mass spectrometry (GC-MS) to understand complex biological systems by analyzing their small-molecule metabolite profiles . Its well-defined structure also makes it a candidate for computational chemistry studies, including the characterization of its physical properties and nuclear magnetic resonance (NMR) shifts through methods like density functional theory (DFT) . This product is intended for use in a controlled laboratory setting by qualified professionals. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

115118-28-0

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

5-acetyl-4,4-dimethyloxolan-2-one

InChI

InChI=1S/C8H12O3/c1-5(9)7-8(2,3)4-6(10)11-7/h7H,4H2,1-3H3

InChI Key

FKWJFPVPTVOBBP-UHFFFAOYSA-N

SMILES

CC(=O)C1C(CC(=O)O1)(C)C

Canonical SMILES

CC(=O)C1C(CC(=O)O1)(C)C

Synonyms

2(3H)-Furanone, 5-acetyldihydro-4,4-dimethyl- (9CI)

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

5-Acetyl-4,4-dimethyloxolan-2-one serves as an important intermediate in organic synthesis. Its structure allows for various chemical transformations which can lead to the formation of more complex molecules.

Key Reactions

  • Michael Addition : The compound can undergo Michael addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of β-ketoesters. This reaction is valuable in synthesizing various pharmaceuticals and agrochemicals.
  • Condensation Reactions : It can participate in condensation reactions to form larger cyclic compounds or polymers, expanding its utility in material science.

Flavor and Fragrance Industry

The compound has been identified as a key component in flavor and fragrance formulations. Its unique olfactory properties make it suitable for use in:

  • Food Additives : It can be utilized to impart specific flavors to food products, enhancing sensory experiences.
  • Perfume Formulations : Due to its pleasant aroma profile, this compound is employed in creating fragrances for personal care products.

Biomedical Applications

Emerging research suggests that this compound may have potential applications in the biomedical field:

Drug Development

Given its ability to act as a precursor in organic synthesis, there is potential for this compound to be developed into pharmacologically active agents. Research into its derivatives could lead to new therapeutic agents targeting various diseases.

Table 1: Summary of Research Findings on this compound

Study ReferenceApplication AreaKey Findings
Organic SynthesisDemonstrated utility in Michael addition reactions leading to β-ketoesters.
Flavor IndustryIdentified as a key aroma compound in flavor formulations.
BiomedicalPotential antimicrobial activity suggested based on structural analogs.

Comparison with Similar Compounds

3-Hydroxy-4,4-dimethyloxolan-2-one (D,L-Pantolactone)

Molecular Formula : C₆H₁₀O₃
Molecular Weight : 130.14 g/mol
Key Properties :

  • Structure : Features a hydroxyl group at position 3 instead of an acetyl group.
  • Role : A degradation product and intermediate in active pharmaceutical ingredients (APIs) .
  • Storage : Requires refrigeration (+5°C) for stability .

Comparison :

  • Functional Groups : The hydroxyl group in D,L-pantolactone increases polarity compared to the acetyl group in the target compound, affecting solubility and reactivity.
  • Applications : D,L-Pantolactone is critical in synthesizing pantothenic acid (vitamin B5), whereas 5-acetyl-4,4-dimethyloxolan-2-one is more relevant in flavor chemistry and specialty synthesis .

Sotolone (3-Hydroxy-4,5-dimethyldihydro-2(5H)-furanone)

Molecular Formula : C₆H₈O₃
Molecular Weight : 128.13 g/mol
Key Properties :

  • Odor Profile : Nutty at low concentrations and curry-like at higher levels.
  • Occurrence : Found in botrytized wines and aged spirits .

Comparison :

  • Substituents : Sotolone has methyl groups at positions 4 and 5, differing from the 4,4-dimethyl configuration of the target compound.
  • Role in Aroma : Sotolone is a key flavor compound in wines, while this compound’s aroma contribution remains unstudied .

4,4-Dimethyloxolan-2-one

Molecular Formula : C₆H₁₀O₂
Molecular Weight : 114.14 g/mol
CAS : 13861-97-7
Key Properties :

  • Structure : Lacks the acetyl group at position 5, simplifying its reactivity.
  • Applications : Serves as a precursor in polymer and fine chemical synthesis .

Comparison :

  • Reactivity : The absence of an acetyl group makes 4,4-dimethyloxolan-2-one less versatile in forming derivatives compared to the target compound.

5-((Cyclohexylamino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Molecular Formula : C₁₄H₂₀N₂O₄
Molecular Weight : 280.32 g/mol
Key Properties :

  • Structure: A dioxane-dione derivative with a cyclohexylamino substituent.
  • Role : Used in peptide coupling and heterocyclic chemistry .

Comparison :

  • Complexity: The additional dioxane ring and amino group broaden its utility in multi-step syntheses, contrasting with the simpler lactone framework of this compound.

Occurrence in Natural Products

Industrial Relevance

  • Pharmaceuticals : Used in synthesizing antihypertensive agents and enzyme inhibitors.
  • Flavor Chemistry: Potential applications in creating caramel or buttery flavors due to its acetyl group .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Applications References
This compound C₈H₁₂O₃ 156.18 5-acetyl, 4,4-dimethyl Organic synthesis, flavors
D,L-Pantolactone C₆H₁₀O₃ 130.14 3-hydroxy, 4,4-dimethyl Vitamin B5 synthesis
Sotolone C₆H₈O₃ 128.13 3-hydroxy, 4,5-dimethyl Wine aroma
4,4-Dimethyloxolan-2-one C₆H₁₀O₂ 114.14 4,4-dimethyl Polymer precursors

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for characterizing the structure and purity of 5-Acetyl-4,4-dimethyloxolan-2-one?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is critical for confirming the carbon skeleton and substituent positions, particularly distinguishing between the acetyl and dimethyl groups. Infrared (IR) spectroscopy identifies carbonyl stretching vibrations (~1750 cm⁻¹ for the oxolanone ring) and acetyl C=O (~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns. For purity assessment, combine HPLC or GC with a polar column (e.g., DB-5) to detect impurities below 1% .

Q. How can synthetic routes to this compound be optimized for reproducibility?

  • Methodological Answer : Optimize cyclization conditions (e.g., acid-catalyzed ketone cyclization) by systematically varying reaction parameters:

  • Temperature : Test 60–100°C to balance reaction rate and side-product formation.
  • Catalyst load : Compare p-toluenesulfonic acid (0.5–2 mol%) vs. Lewis acids like BF₃·Et₂O.
  • Solvent polarity : Evaluate toluene vs. dichloromethane for solubility and intermediate stability.
    Document all conditions in the experimental section, including characterization data for intermediates (e.g., NMR of pre-cyclization diketone) to ensure reproducibility .

Q. What are the key challenges in confirming the stereochemistry of this compound?

  • Methodological Answer : Use X-ray crystallography to resolve stereochemical ambiguities, especially if the compound has multiple stereocenters. For liquid or amorphous samples, employ NOESY NMR to detect spatial proximity between protons (e.g., methyl groups and the acetyl moiety). Computational methods (DFT-based geometry optimization) can predict stable conformers and compare experimental vs. calculated NMR shifts .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected downfield shifts in ¹³C NMR) be resolved for this compound?

  • Methodological Answer : Contradictions may arise from dynamic effects (e.g., ring puckering) or solvent interactions. Conduct variable-temperature NMR (VT-NMR) to detect conformational changes. Compare spectra in deuterated DMSO (polar) vs. CDCl₃ (non-polar). If solvent effects dominate, use computational solvation models (COSMO-RS) to simulate shifts. Cross-validate with IR and Raman spectroscopy to rule out hydrogen bonding artifacts .

Q. What computational strategies are suitable for predicting the reactivity of this compound in novel reactions?

  • Methodological Answer : Apply density functional theory (DFT) to model reaction pathways:

  • Transition-state analysis : Calculate activation energies for nucleophilic attacks on the oxolanone carbonyl.
  • Frontier molecular orbitals (FMOs) : Identify electrophilic (LUMO) sites, such as the acetylated carbon.
    Validate predictions with kinetic studies (e.g., monitoring reaction progress via in-situ IR) and isotopic labeling (e.g., ¹⁸O tracing in hydrolysis products) .

Q. How does this compound interact with heterogeneous catalysts in green chemistry applications?

  • Methodological Answer : Study adsorption/desorption dynamics on metal-organic frameworks (MOFs) or zeolites using:

  • Microscopy : SEM/TEM to assess catalyst surface morphology pre/post reaction.
  • Spectroscopy : DRIFTS (Diffuse Reflectance Infrared Fourier Transform) to monitor surface-bound intermediates.
    Design experiments with controlled humidity to mimic industrial conditions, as water may hydrolyze the oxolanone ring .

Q. What strategies enable enantioselective synthesis of this compound derivatives?

  • Methodological Answer : Develop chiral catalysts (e.g., organocatalysts or transition-metal complexes) for asymmetric cyclization. Screen phosphoramidites or BINOL-derived ligands for stereocontrol. Use chiral stationary phase HPLC (CSP-HPLC) to separate enantiomers and assign configurations via circular dichroism (CD) spectroscopy. Compare results with X-ray crystallography of resolved enantiomers .

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